Methyl 5-Oxohexanoate-1,4,5-13C3
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Overview
Description
Methyl 5-Oxohexanoate-1,4,5-13C3 is a stable isotope-labeled compound with the molecular formula C4(13C)3H12O3 and a molecular weight of 147.15 . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Oxohexanoate-1,4,5-13C3 typically involves the esterification of 5-oxohexanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion . The isotopic labeling is introduced by using 13C-labeled methanol or 13C-labeled 5-oxohexanoic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired isotopic enrichment and product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Oxohexanoate-1,4,5-13C3 undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 5-Hydroxyhexanoate-1,4,5-13C3.
Oxidation: 5-Oxohexanoic acid-1,4,5-13C3.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-Oxohexanoate-1,4,5-13C3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Metabolic Research: Used to study metabolic pathways in vivo by tracking the labeled carbon atoms.
Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, and food.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening due to its stable isotopic properties.
Organic Chemistry: Serves as a reference compound for chemical identification, qualitative and quantitative analysis, and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of Methyl 5-Oxohexanoate-1,4,5-13C3 is primarily related to its role as a labeled compound in research. It allows scientists to trace the metabolic fate of the compound in biological systems by following the labeled carbon atoms. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-Oxohexanoate: The non-labeled version of the compound, used in similar research applications but without the isotopic tracing capabilities.
Methyl 4-Acetylbutyrate: Another ester with a similar structure, used in organic synthesis and research.
Uniqueness
Methyl 5-Oxohexanoate-1,4,5-13C3 is unique due to its stable isotopic labeling, which provides a powerful tool for studying complex biochemical and environmental processes. This isotopic enrichment allows for precise tracking and analysis that is not possible with non-labeled compounds .
Properties
IUPAC Name |
methyl 5-oxo(1,5,6-13C3)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3/i1+1,6+1,7+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVPOKSKJSJVIX-NWRBOQJNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C](=O)CCC[13C](=O)[13CH3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.